N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2,2-dimethylpropanamide
N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2,2-dimethylpropanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1000035
InChI:
InChI=1S/C15H20N2OS/c1-15(2,3)13(18)16-14(19)17-10-6-8-11-7-4-5-9-12(11)17/h4-5,7,9H,6,8,10H2,1-3H3,(H,16,18,19)
SMILES:
CC(C)(C)C(=O)NC(=S)N1CCCC2=CC=CC=C21
Molecular Formula:
C15H20N2OS
Molecular Weight:
276.4 g/mol
N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2,2-dimethylpropanamide
CAS No.:
Cat. No.: VC1000035
Molecular Formula: C15H20N2OS
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2OS |
|---|---|
| Molecular Weight | 276.4 g/mol |
| IUPAC Name | N-(3,4-dihydro-2H-quinoline-1-carbothioyl)-2,2-dimethylpropanamide |
| Standard InChI | InChI=1S/C15H20N2OS/c1-15(2,3)13(18)16-14(19)17-10-6-8-11-7-4-5-9-12(11)17/h4-5,7,9H,6,8,10H2,1-3H3,(H,16,18,19) |
| Standard InChI Key | RTSOYWPNQGQLQE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)NC(=S)N1CCCC2=CC=CC=C21 |
| Canonical SMILES | CC(C)(C)C(=O)NC(=S)N1CCCC2=CC=CC=C21 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator